Acide 1-méthylpyrrole-2-acétique

Vue d'ensemble

Description

1-Methylpyrrole-2-acetic acid is a chemical compound that has been studied in various contexts, including its role in ionic liquids, its potential as a precursor in the biosynthesis of tropane alkaloids, and its interactions with other compounds in chemical reactions. While it has been investigated for its potential in forming ionic liquids, it has been found to be a poor precursor for tropane alkaloids in plants .

Synthesis Analysis

The synthesis of 1-Methylpyrrole-2-acetic acid and related compounds has been explored in several studies. For instance, specific isotopically labeled versions of this compound were synthesized to investigate its role as a precursor in the biosynthesis of tropane alkaloids . Additionally, the synthesis of related compounds, such as 2-oxo-1,2-dihydropyridine-1-acetic acid, has been reported, which involved the reaction of 2-hydroxypyridine and chloroacetic acid . The synthesis of 2-arylpyrrolo[2,3,4-kl]acridin-1(2H)-ones using acetic acid as a catalyst under solvent-free conditions also relates to the chemistry of pyrrole-acetic acid derivatives .

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-oxo-1,2-dihydropyridine-1-acetic acid, has been characterized by techniques like X-ray diffraction, revealing a ketonic configuration without a betaine structure and the presence of intermolecular hydrogen bonds . Similarly, the molecular conformations of (2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids have been studied using NMR spectral and X-ray data .

Chemical Reactions Analysis

1-Methylpyrrole-2-acetic acid has been involved in various chemical reactions. For example, the photoaddition of stilbene to 1-methylpyrrole in the presence of protic solvents like acetic acid has been studied, leading to the formation of different pyrrole derivatives . Lithiation reactions of pyrrol-2-acetic acids have also been performed to synthesize 2-alkylpyrroles, demonstrating the reactivity of the pyrrole-acetic acid moiety .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Methylpyrrole-2-acetic acid derivatives have been analyzed in several studies. Protic ionic liquids based on oligomeric anions derived from N-methylpyrrolidine-acetic acid mixtures have been examined for their fluidity and conductivity, providing insights into the ionicity and dissociation behavior of these mixtures . The absorption and fluorescence spectra of complexes formed between 2-methylaminopyridine and acetic acid have been characterized, indicating the formation of weak bands attributed to the 2(1H)-pyridinimine moiety .

Applications De Recherche Scientifique

Synthèse de médicaments

L'acide 1-méthylpyrrole-2-acétique est utilisé dans la synthèse de divers médicaments, en particulier comme inhibiteurs d'enzymes impliquées dans les processus de réparation des dommages à l'ADN. Il a été fonctionnalisé avec différents cycles aromatiques pour tester des composés comme inhibiteurs de la poly(ADP-ribose) polymérase-1 et -2 (PARP-1, -2) .

Agents anticancéreux

Ce composé a été étudié pour la synthèse d'agents anticancéreux puissants, tels que les pyrrolo[2,1-f][1,2,4]triazines, qui se sont avérés prometteurs pour induire l'apoptose dans les cellules de carcinome oral multirésistantes .

Réactions de chimie organique

En chimie organique, l'this compound est impliqué dans la synthèse de pyrroles polysubstitués et de N-acylpyrroles par le biais de divers mécanismes réactionnels .

Science des matériaux

Le composé est référencé en science des matériaux pour son utilisation potentielle dans les simulations et les visualisations dans des programmes tels qu'Amber, GROMACS, Avogadro, Pymol, Chimera, Blender et VMD .

Safety and Hazards

The safety data sheet for 1-Methylpyrrole-2-acetic acid indicates that it has a GHS07 classification, with hazard statements H302-H315-H319-H335 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Propriétés

IUPAC Name |

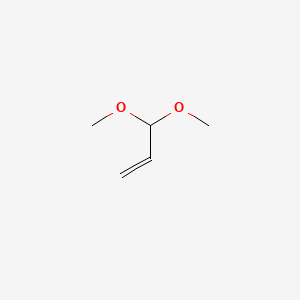

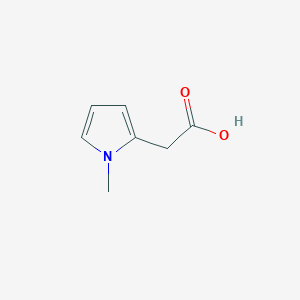

2-(1-methylpyrrol-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-8-4-2-3-6(8)5-7(9)10/h2-4H,5H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYYOUHJJSOLSJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70176302 | |

| Record name | 1-Methyl-1H-pyrrole-2-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21898-59-9 | |

| Record name | 1-Methyl-1H-pyrrole-2-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21898-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-1H-pyrrole-2-acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021898599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-1H-pyrrole-2-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-pyrrole-2-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.572 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary metabolic pathway of Tolmetin in the human body, and how does it differ from other species?

A: Tolmetin, a drug containing the 1-Methylpyrrole-2-acetic acid moiety, is primarily metabolized in humans and monkeys through conjugation. [] The major metabolite found in their urine is 5-p-Carboxybenzoyl-1-methylpyrrole-2-acetic acid. Interestingly, rats display a different metabolic profile and do not exhibit significant conjugation of Tolmetin. [] This interspecies difference highlights the importance of considering metabolic variations during drug development.

Q2: How does the structure of 1-Methylpyrrole-2-acetic acid derivatives relate to their anti-inflammatory activity?

A: While the provided abstracts do not contain specific data on the structure-activity relationship of 1-Methylpyrrole-2-acetic acid derivatives, they suggest that modifications to the benzene ring can influence their anti-inflammatory properties. For instance, the research explores the effects of adding a methyl group at the 4-position of the benzene ring in 5-Benzoyl-1-methylpyrrole-2-acetic acids. [] Further investigation into the structural modifications and their impact on activity would be valuable for designing more potent and selective anti-inflammatory agents.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.